molecular formula C16H18ClN3O2S B5954020 N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5954020
M. Wt: 351.9 g/mol
InChI Key: ARCADIKLMQHLCM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy-substituted pyrimidine ring, and a sulfanyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phenyl Intermediate: Starting with 4-chloro-2-methylphenol, the phenol group can be converted to a suitable leaving group (e.g., tosylate) and then reacted with an amine to form the phenyl intermediate.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Coupling Reaction: The phenyl intermediate and the pyrimidine ring are then coupled using a sulfanyl linker under appropriate conditions (e.g., using a base like sodium hydride in a polar aprotic solvent).

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the pyrimidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group on the phenyl ring can be reduced to a methyl group.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl-substituted phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties (e.g., polymers, coatings).

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-ethylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-butylpyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for desired applications.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-3-4-12-8-14(21)20-16(18-12)23-9-15(22)19-13-6-5-11(17)7-10(13)2/h5-8H,3-4,9H2,1-2H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCADIKLMQHLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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